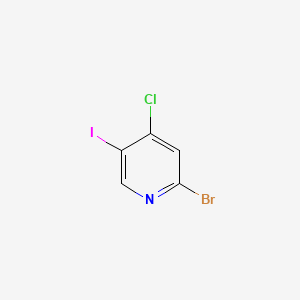

2-Bromo-4-chloro-5-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUEIACPFVIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744292 | |

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-37-5 | |

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Halogenated Pyridines: A Technical Guide to 2-Bromo-4-chloro-5-iodopyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the halogenated pyridine, 2-Bromo-4-chloro-5-iodopyridine, and its closely related, more extensively documented isomers. Halogen-substituted pyridines are pivotal building blocks in the synthesis of complex organic molecules, playing a crucial role in the development of novel pharmaceuticals and materials. This document aims to be an in-depth resource, offering detailed data, experimental protocols, and a look into the synthetic utility of this class of compounds.

Physicochemical Properties and Identification

The precise substitution pattern of halogens on the pyridine ring significantly influences the molecule's physical and chemical properties. Below is a comparative summary of the available data for key isomers.

| Property | 2-Bromo-5-chloro-4-iodopyridine | 5-Bromo-2-chloro-4-iodopyridine | 2-Bromo-4-iodopyridine | 2-Bromo-5-iodopyridine |

| CAS Number | 1061357-88-7[1][2] | 401892-47-5 | 100523-96-4[3] | 73290-22-9[4][5][6] |

| Molecular Formula | C₅H₂BrClIN[1][2] | C₅H₂BrClIN | C₅H₃BrIN[3] | C₅H₃BrIN[4][5] |

| Molecular Weight | 318.34 g/mol [2] | 318.34 g/mol | 283.89 g/mol [3] | 283.89 g/mol [4][5][6] |

| Appearance | Not Specified | Not Specified | White to pale cream or yellow crystalline powder[3] | Brown to yellow solid[5] |

| Melting Point | Not Specified | Not Specified | 59.0-68.0 °C[3] | 121-123 °C[4][6] |

| Solubility | Not Specified | Not Specified | Soluble in Methanol[3] | Soluble in common organic solvents like DMSO, DMF, dichloromethane, ethyl acetate, methanol, and ethanol; poor solubility in water.[4] |

A hydrochloride salt of the requested compound, This compound hydrochloride , has been identified with the CAS number 1364663-37-5 .[7] Its molecular formula is C₅H₃BrCl₂IN, and it has a molecular weight of 354.79849 g/mol .[7]

Synthesis and Reactivity

Halogenated pyridines are valuable in organic synthesis due to the differential reactivity of the halogen substituents, which allows for selective functionalization through various cross-coupling reactions.

General Synthetic Strategies

The synthesis of polyhalogenated pyridines often involves multi-step processes starting from simpler pyridine derivatives. A common strategy involves a diazotization reaction of an aminopyridine precursor. For instance, the synthesis of 2-iodo-3-bromo-5-chloropyridine can be achieved from 2-amino-3-bromo-5-chloropyridine through a one-step diazotization and iodination reaction.

A patented method describes the reaction of 2-amino-3-bromo-5-chloropyridine with iodine and a nitrite source (such as tert-butyl nitrite) in an appropriate solvent.[8] This approach offers a direct route to the desired product with good yields.

Key Reactions and Mechanisms

The utility of these compounds in drug discovery and materials science stems from their ability to participate in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9][10] The reactivity of the halogens generally follows the order I > Br > Cl, allowing for regioselective functionalization.[10] This differential reactivity is crucial for the sequential introduction of different substituents onto the pyridine ring.

For example, in a molecule like 2-bromo-4-iodopyridine, the C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Br bond.[10] This allows for selective substitution at the 4-position while leaving the 2-position available for subsequent transformations.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Research

These compounds are instrumental in the construction of diverse heteroaryl scaffolds found in many small-molecule drugs.[9] The pyridine motif is a common feature in pharmaceuticals targeting a broad spectrum of diseases. The ability to precisely modify the substitution pattern on the pyridine ring is essential for structure-activity relationship (SAR) studies during the drug discovery process.[10] For example, 2-Amino-5-bromo-3-iodopyridine is a versatile building block for creating complex molecular architectures necessary for developing new therapeutic agents.[11]

Agrochemical Development

In the agricultural sector, these intermediates are used to synthesize novel herbicides, fungicides, and insecticides.[9] The specific halogen substitution pattern can fine-tune the physicochemical properties of the final product, enhancing its efficacy and environmental safety profile.[9]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for common reactions involving halogenated pyridines.

Synthesis of 2-iodo-3-bromo-5-chloropyridine

This protocol is adapted from a patented procedure.[8]

Materials:

-

2-amino-3-bromo-5-chloropyridine

-

Acetonitrile

-

Elemental Iodine

-

Cuprous Iodide

-

tert-Butyl nitrite

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, charge a three-necked flask with acetonitrile, elemental iodine, cuprous iodide, and tert-butyl nitrite.

-

Cool the mixture in an ice bath and slowly add 2-amino-3-bromo-5-chloropyridine.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

After the reaction is complete, add water and filter the mixture.

-

Wash the filter cake with ethyl acetate.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic phases and wash with a saturated aqueous solution of sodium thiosulfate, followed by drying over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Treat the residue with a small amount of methanol to induce precipitation, then filter to obtain the solid product.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure for the selective cross-coupling at the iodine-bearing position.

Materials:

-

Dihalogenated pyridine (e.g., 2-Bromo-4-iodopyridine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

In a reaction vessel, dissolve the dihalogenated pyridine and the arylboronic acid in the solvent mixture.

-

Add the base and the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic utility and logical workflow for utilizing dihalogenated pyridines in sequential cross-coupling reactions.

Caption: Sequential cross-coupling strategy.

Caption: Comparative cross-coupling workflow.

Safety and Handling

Halogenated organic compounds require careful handling. Always consult the Safety Data Sheet (SDS) before use. As a general precaution for related compounds:

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

This guide serves as a foundational resource for understanding and utilizing this compound and its isomers in a research and development setting. The principles of reactivity and the experimental protocols provided can be adapted to a wide range of synthetic challenges, paving the way for new discoveries in medicine and materials science.

References

- 1. chemcd.com [chemcd.com]

- 2. 1061357-88-7 | 2-Bromo-5-chloro-4-iodopyridine - Moldb [moldb.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Bromo-5-iodopyridine 96 73290-22-9 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 9. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Synthesis of 2-Bromo-4-chloro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic route for the novel compound 2-Bromo-4-chloro-5-iodopyridine, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a documented synthesis pathway in the current literature, this paper presents a rational, two-step approach commencing with the commercially available 2-amino-4-chloropyridine. The synthesis involves an initial Sandmeyer-type bromination to yield 2-bromo-4-chloropyridine, followed by a regioselective electrophilic iodination at the C5 position. This guide provides detailed, plausible experimental protocols, a comprehensive table of reactants and expected products, and visual diagrams to clearly illustrate the proposed synthetic workflow and logic.

Introduction

Polysubstituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The specific arrangement of different halogen atoms on the pyridine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, with its unique substitution pattern, presents an attractive scaffold for the development of novel therapeutic agents and functional materials. This document serves as a theoretical and practical guide for the synthesis of this previously unreported compound.

Proposed Synthesis Route

The proposed synthesis of this compound is a two-step process, starting from 2-amino-4-chloropyridine. The logical progression of this synthesis is detailed below.

Figure 1: Proposed two-step synthesis route for this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Products for the Synthesis of 2-bromo-4-chloropyridine (Step 1)

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-amino-4-chloropyridine |  | C₅H₅ClN₂ | 128.56 | Starting Material |

| Hydrobromic acid (48%) | HBr | HBr | 80.91 | Reagent |

| Sodium Nitrite | NaNO₂ | NaNO₂ | 69.00 | Reagent |

| Bromine | Br₂ | Br₂ | 159.81 | Reagent |

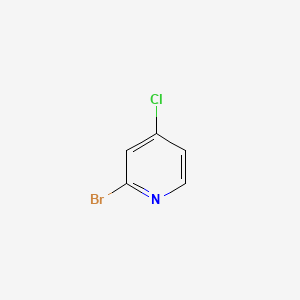

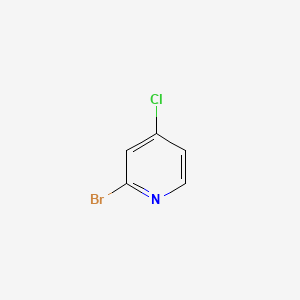

| 2-bromo-4-chloropyridine |  | C₅H₃BrClN | 192.44 | Product |

Table 2: Reactants and Products for the Synthesis of this compound (Step 2)

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-bromo-4-chloropyridine |  | C₅H₃BrClN | 192.44 | Starting Material |

| Iodine | I₂ | I₂ | 253.81 | Reagent |

| Silver Nitrate | AgNO₃ | AgNO₃ | 169.87 | Oxidizing Agent |

| This compound |  | C₅H₂BrClIN | 318.33 | Product |

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2-bromo-4-chloropyridine

This procedure is adapted from established Sandmeyer-type reactions for the synthesis of bromopyridines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-chloropyridine (1.0 eq).

-

Acidification: Cool the flask to 0 °C in an ice bath and slowly add 48% hydrobromic acid (approx. 4.0 eq).

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 30 minutes at this temperature.

-

Bromination: In a separate flask, prepare a solution of bromine (1.2 eq) in hydrobromic acid. Add this solution dropwise to the diazonium salt solution, keeping the temperature below 10 °C.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite until the color of bromine disappears.

-

Extraction: Make the solution basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-chloropyridine.

Step 2: Synthesis of this compound

This protocol is based on established methods for the electrophilic iodination of aromatic compounds.

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-bromo-4-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Reagents: Add iodine (1.1 eq) to the solution, followed by the portion-wise addition of an oxidizing agent such as silver nitrate (1.2 eq) or N-iodosuccinimide (1.2 eq). The use of an oxidizing agent is necessary to generate the more electrophilic iodine species (I+).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any insoluble silver salts. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Mandatory Visualizations

Logical Relationship of Synthesis

Figure 2: Logical flow of the proposed synthesis.

Experimental Workflow for Iodination (Step 2)

Figure 3: Detailed workflow for the electrophilic iodination step.

Conclusion

This technical guide provides a well-reasoned and detailed proposal for the synthesis of the novel compound this compound. The outlined two-step route, starting from a readily available precursor, employs standard and reliable organic reactions. The provided experimental protocols, data tables, and visualizations offer a solid foundation for researchers to undertake the practical synthesis of this promising molecule. Successful synthesis of this compound would provide a valuable new tool for the exploration of chemical space in drug discovery and materials science.

Predicted ¹H NMR Spectrum of 2-Bromo-4-chloro-5-iodopyridine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 2-bromo-4-chloro-5-iodopyridine. The analysis is founded on established principles of NMR spectroscopy, including the characteristic chemical shifts of protons on a pyridine ring and the empirical effects of halogen substituents. Due to the absence of publicly available experimental spectra for this specific molecule, this prediction serves as a robust estimation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. It should be noted that the prediction is based on the structure of the closely related and commercially available isomer, 2-bromo-5-chloro-4-iodopyridine , as the requested compound name appears to be a minor variation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-bromo-5-chloro-4-iodopyridine is summarized in the table below. The prediction assumes a standard deuterated solvent such as CDCl₃ and a spectrometer operating at a frequency where the predicted coupling can be resolved.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 8.1 - 8.4 | Doublet (d) | ~2.0 | 1H |

| H-6 | 8.7 - 9.0 | Doublet (d) | ~2.0 | 1H |

Methodology for Spectral Prediction

The prediction of the ¹H NMR spectrum for 2-bromo-5-chloro-4-iodopyridine is derived from a systematic analysis of its molecular structure and the known effects of its substituents on proton chemical shifts and coupling constants.

The structure of 2-bromo-5-chloro-4-iodopyridine possesses two remaining protons on the pyridine ring, located at positions 3 and 6.

Chemical Shift Estimation:

The chemical shifts are predicted by considering the base chemical shifts of protons in an unsubstituted pyridine ring and applying corrections based on the electronic effects of the halogen substituents.

-

H-3 (β-proton): The typical chemical shift for a β-proton in pyridine is in the range of 7.2-7.4 ppm. In this molecule, H-3 is situated ortho to a bromine atom at position 2 and an iodine atom at position 4. Both halogens are electronegative and exert a deshielding effect, causing a downfield shift of the proton signal. The cumulative deshielding from these two ortho substituents is expected to shift the resonance of H-3 significantly downfield into the predicted range of 8.1 - 8.4 ppm.

-

H-6 (α-proton): The α-protons in pyridine are inherently deshielded by the adjacent nitrogen atom, with a typical chemical shift of approximately 8.5-8.6 ppm. The H-6 proton in this molecule is also ortho to a chlorine atom at position 5. Chlorine is a strongly electronegative substituent that will further deshield H-6. Consequently, the signal for H-6 is predicted to be shifted further downfield to the 8.7 - 9.0 ppm region.

Spin-Spin Coupling:

The two remaining protons, H-3 and H-6, are separated by four bonds. This arrangement leads to a long-range coupling known as a meta-coupling (⁴J).

-

Multiplicity: As H-3 and H-6 are coupled to each other, they are expected to appear as doublets.

-

Coupling Constant (J): The magnitude of ⁴J meta-couplings in aromatic systems is typically small, generally in the range of 0-3 Hz.[1][2] A value of approximately 2.0 Hz is predicted for the coupling between H-3 and H-6. This small coupling may result in finely split doublets, which might appear as broadened singlets on lower-resolution instruments.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling interaction between the two protons in the 2-bromo-5-chloro-4-iodopyridine molecule.

Caption: Spin-spin coupling relationship between H-3 and H-6.

Experimental Protocol Considerations

For the experimental acquisition of the ¹H NMR spectrum of this compound, the following general protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of any particulate matter.

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of the fine coupling.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution, characterized by narrow and symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To aid in the definitive assignment of the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. While COSY would not show a cross-peak for this meta-coupling, NOESY could potentially show a through-space correlation between H-3 and H-6, confirming their proximity. Additionally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be valuable for assigning the proton signals based on their long-range couplings to the carbon atoms of the pyridine ring.

-

References

An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-4-chloro-5-iodopyridine. It details a plausible synthetic route and discusses its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are crucial for its application as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, information from closely related analogues and its hydrochloride salt is utilized to provide a thorough profile.

Physicochemical Properties

Quantitative data for this compound and its hydrochloride salt are summarized in Table 1. The data for the free base is primarily inferred from its isomer, 2-Bromo-5-chloro-4-iodopyridine, and related compounds, while the data for the hydrochloride salt is more directly available.

Table 1: Physical and Chemical Properties

| Property | Value (this compound) | Value (this compound hydrochloride) | Reference(s) |

| CAS Number | Not available | 1364663-37-5 | [1] |

| Molecular Formula | C₅H₂BrClIN | C₅H₃BrCl₂IN | |

| Molecular Weight | 318.34 g/mol | 354.80 g/mol | |

| Appearance | Solid (predicted) | - | [2] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Density | Not available | Not available | |

| Solubility | Soluble in common organic solvents (predicted) | - | |

| InChI Key | - | - | |

| SMILES | C1=C(I)C(=C(Br)N=C1)Cl | - |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the halogen substituents. |

| ¹³C NMR | Five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogens would show characteristic chemical shifts. |

| Mass Spec. | The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine, one chlorine, and one iodine atom. |

| IR Spec. | Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching vibrations of the pyridine ring, and C-Br, C-Cl, and C-I stretching vibrations. |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of polysubstituted pyridines, such as the synthesis of 5-BROMO-2,4-DICHLORO-PYRIDINE.[3] This proposed pathway involves a two-step process starting from 2-amino-4-chloropyridine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Bromination of 2-Amino-4-chloropyridine

-

Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-chloropyridine.

Step 2: Sandmeyer-type Iodination of 2-Amino-5-bromo-4-chloropyridine

-

Dissolve 2-amino-5-bromo-4-chloropyridine in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5°C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, particularly for the construction of highly substituted pyridine derivatives used in drug discovery.[4][5] The differential reactivity of the three halogen atoms is the key to its synthetic utility.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[4][6] This predictable reactivity allows for selective functionalization at different positions on the pyridine ring.

Caption: Reactivity of C-X bonds in palladium-catalyzed reactions.

This hierarchy enables a stepwise functionalization, where the C-I bond can be selectively coupled under mild conditions, followed by reaction at the C-Br bond under more forcing conditions, and finally, if required, at the C-Cl bond. This allows for the introduction of three different substituents onto the pyridine core in a controlled manner.

Common Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

Experimental Workflow for Selective Cross-Coupling

The following diagram illustrates a general workflow for the selective functionalization of this compound.

Caption: Workflow for sequential cross-coupling reactions.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for its isomer, 2-Bromo-5-chloro-4-iodopyridine, the following hazards should be considered.[2]

Table 3: Hazard Information for 2-Bromo-5-chloro-4-iodopyridine

| Hazard | Description |

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its key feature is the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions, allowing for regioselective and sequential functionalization. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties and reactivity of closely related analogues, offering valuable insights for researchers in organic synthesis and drug discovery.

References

An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-4-chloro-5-iodopyridine, a tri-halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, explore its synthetic utility, and discuss its applications as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a specialized heterocyclic compound. While data on this specific isomer is less common than some of its positional isomers, its existence is confirmed through its hydrochloride salt and commercial availability.

The strategic placement of three different halogen atoms on the pyridine ring (bromine, chlorine, and iodine) provides a platform for highly selective and sequential chemical transformations. This multi-functional handle is of great value to medicinal chemists for creating diverse molecular libraries for drug discovery. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions allows for a controlled, stepwise introduction of different substituents.

Physicochemical & Structural Data

Below is a summary of the key chemical properties for this compound and its hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₅H₂BrClIN | C₅H₃BrCl₂IN | [1] |

| Molecular Weight | 318.34 g/mol | 354.80 g/mol | [2][3] |

| CAS Number | Not widely available | 1364663-37-5 | [1] |

| Appearance | Likely a solid at room temperature | Not specified |

Note: The molecular weight of the free base is calculated based on the formula of the hydrochloride salt.

Caption: Chemical structure of this compound.

Reactivity and Synthetic Applications

The primary utility of halogenated pyridines lies in their role as substrates for cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-Cl bonds in this compound allow for a high degree of regioselectivity.

Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This predictable reactivity hierarchy is a powerful tool for synthetic chemists.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids. The reaction would be expected to occur selectively at the most reactive C-I bond.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes. This is also expected to be highly selective for the C-I position.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines. The C-I bond would be the most likely site of initial reaction.

-

Stille Coupling: Formation of C-C bonds with organostannanes.

This selective reactivity allows for the sequential introduction of different functional groups, creating complex molecular scaffolds from a single starting material. For instance, a Sonogashira coupling could be performed at the C-5 position (iodo), followed by a Suzuki coupling at the C-2 position (bromo), and finally, a nucleophilic aromatic substitution at the C-4 position (chloro).

Caption: Synthetic utility in cross-coupling reactions.

Role in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. They are integral components of many active pharmaceutical ingredients (APIs) with applications as antiviral and anticancer agents.[4] The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and safety.

The this compound scaffold can be used to generate libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates.

Illustrative Experimental Protocol: Selective Sonogashira Coupling

Objective: To selectively couple a terminal alkyne at the C-5 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-chloro-5-(alkynyl)pyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere prevents catalyst degradation.

-

Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

-

Triethylamine Base: The base is required to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Specific toxicity data is not widely available, so it should be treated as a potentially hazardous substance.

References

Synthesis of 2-Bromo-4-chloro-5-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-4-chloro-5-iodopyridine, a polysubstituted pyridine derivative with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, established synthesis in the current literature, this guide outlines a rational, multi-step approach based on well-documented organic transformations. The proposed synthesis commences with the commercially available starting material, 2-amino-4-chloropyridine, and proceeds through a sequence of regioselective halogenation reactions.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three key stages:

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position of 2-amino-4-chloropyridine.

-

Sandmeyer Bromination: Conversion of the C2 amino group to a bromo group.

-

Regioselective Iodination: Introduction of an iodine atom at the C5 position of the resulting 2,5-dibromo-4-chloropyridine.

This proposed route is illustrated in the following workflow diagram:

An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-5-iodopyridine is a trihalogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and iodine atoms at the 2, 4, and 5-positions respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it a valuable intermediate in the synthesis of complex polysubstituted pyridine scaffolds, which are prevalent in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is used to provide a robust framework for its use.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in public databases. The following table summarizes its key chemical identifiers and physical properties, with some data inferred from structurally similar compounds.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-4-chloro-5-iodo-pyridine | |

| CAS Number | 1364663-37-5 (for hydrochloride salt) | [1] |

| Molecular Formula | C₅H₂BrClIN | [2][3][4] |

| Molecular Weight | 318.34 g/mol | [2][3] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and Dioxane | |

| SMILES String | C1=C(C(=CN=C1Br)Cl)I | [4] |

| InChI Key | UPWHKYFBMYMQJC-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.4 - 8.6 | s | H-6 |

| ~ 8.0 - 8.2 | s | H-3 |

| Predicted for a solution in CDCl₃. |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153 | C-6 |

| ~ 148 | C-2 |

| ~ 140 | C-3 |

| ~ 130 | C-4 |

| ~ 98 | C-5 |

| Predicted for a solution in CDCl₃. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 317, 319, 321 | [M+H]⁺ isotopic pattern for Br and Cl |

| Based on predicted collision cross section values.[4] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible synthetic route can be inferred from methodologies used for other polysubstituted pyridines, such as a "halogen dance" reaction or sequential halogenation of a pyridine precursor.[6][7] A potential synthetic pathway could involve the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[8][9]

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C-I > C-Br > C-Cl.[10] This hierarchy allows for highly regioselective functionalization, making it an excellent substrate for the synthesis of complex molecules.

The general workflow for a comparative analysis of dihalogenated pyridines in cross-coupling reactions is illustrated below.

Caption: Experimental workflow for comparative cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the reaction is expected to occur selectively at the C-5 position due to the high reactivity of the C-I bond.[10][11]

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 1061357-88-7 | 2-Bromo-5-chloro-4-iodopyridine - Moldb [moldb.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 2-bromo-5-chloro-4-iodopyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-chloro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-5-iodopyridine is a polysubstituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique arrangement of three different halogen atoms on the pyridine ring offers a versatile platform for regioselective functionalization, making it a valuable building block in the design and synthesis of complex organic molecules, including novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, predicted reactivity, and potential applications in drug discovery. Detailed experimental protocols for key synthetic transformations are provided, based on established methodologies for related halopyridines.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably identified and are summarized in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | This compound hydrochloride | [1][2] |

| CAS Number | 1364663-37-5 | [1][3] |

| Molecular Formula | C₅H₂BrClIN | [2][3] |

| Molecular Weight | 318.34 g/mol | [2][3] |

| MDL Number | MFCD22199250 | [2][3] |

| Purity | Typically ≥95% | [3] |

Note: Some properties like melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br > C-Cl.[4] This predictable hierarchy allows for selective and sequential functionalization of the pyridine ring, providing a powerful tool for building molecular complexity.

This differential reactivity is crucial for the strategic synthesis of polysubstituted pyridines, which are prevalent scaffolds in many approved drugs.[5][6][7] The ability to introduce different substituents at specific positions is fundamental for structure-activity relationship (SAR) studies in drug discovery.

Logical Workflow for Sequential Cross-Coupling

The following diagram illustrates the logical workflow for the regioselective functionalization of this compound, leveraging the differential reactivity of the C-X bonds.

Caption: Logical workflow for sequential cross-coupling reactions.

Experimental Protocols

While specific, optimized protocols for this compound are not extensively documented, the following are generalized, yet detailed, experimental procedures for common and powerful cross-coupling reactions. These protocols are based on established methods for analogous halopyridines and serve as a robust starting point for synthetic planning.[8][9]

Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol details a general procedure for the selective coupling at the C-5 position (the C-I bond).

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL). Degas the resulting mixture with a stream of argon for 15 minutes. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

Sonogashira Coupling (C-C Bond Formation)

This protocol outlines a general procedure for the introduction of an alkynyl group at the C-5 position.

Detailed Protocol:

-

Reaction Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and Copper(I) iodide (0.05 mmol).

-

Solvent and Reagents: Add anhydrous and degassed triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

-

Purification: Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 5-alkynyl-2-bromo-4-chloropyridine.[9][10]

Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol provides a general method for the amination at the C-5 position.

Detailed Protocol:

-

Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., cesium carbonate, 1.4 mmol).

-

Reagent Addition: Add the desired amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the 5-amino-2-bromo-4-chloropyridine derivative.[9][11]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its predictable, regioselective reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. This capability is paramount in the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to unlock the synthetic potential of this unique trihalogenated pyridine.

References

- 1. chemwhat.com [chemwhat.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS 1364663-37-5 | 3H32-W-08 | MDL MFCD22199250 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-5-iodopyridine: Appearance and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-5-iodopyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. As a complex building block, a thorough understanding of its fundamental physicochemical properties, such as appearance and solubility, is critical for its effective handling, reaction optimization, and formulation. This technical guide provides available information on the appearance of this compound, alongside detailed experimental protocols for its systematic characterization. Due to the absence of comprehensive published solubility data, this document focuses on providing standardized methodologies for researchers to determine solubility in a range of common laboratory solvents.

Physical Appearance

The precise appearance of this compound is not extensively documented in publicly available literature. However, based on the characteristics of structurally similar compounds, such as 2-bromo-4-iodopyridine, it is anticipated to be a solid at room temperature.[1][2] The expected appearance is likely a crystalline powder, with a color ranging from white to off-white or pale yellow.[1][2]

Experimental Protocol for Visual Appearance Determination

A systematic and reproducible assessment of the physical appearance is the first step in compound characterization.

Objective: To accurately describe the physical state, color, and form of a sample of this compound.

Materials:

-

A sample of this compound

-

White weighing paper or a watch glass

-

Spatula

-

Well-lit, neutral-colored background (e.g., a white laboratory bench)

-

Microscope (optional, for detailed crystal form analysis)

Procedure:

-

Place a small, representative sample (approximately 10-20 mg) of the compound onto a clean, dry piece of white weighing paper or a watch glass.

-

Observe the sample under bright, diffuse laboratory lighting against a neutral background.

-

Record the Physical State: Note whether the compound is a powder, crystalline solid, amorphous solid, etc.

-

Record the Color: Describe the color as accurately as possible (e.g., pure white, off-white, pale yellow).

-

Record the Form: Describe the nature of the particles. If crystalline, note if it is fine needles, granular, large crystals, etc. If a microscope is available, a more detailed morphological description can be recorded.

-

Record Uniformity: Note if the sample appears homogenous in color and form.

Solubility Profile

Data Presentation: Solubility Table

The following table is provided for researchers to populate with experimentally determined data. It is recommended to perform both qualitative and quantitative assessments.

| Solvent | Type | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL or mol/L at a specified temperature) |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Dichloromethane (DCM) | Nonpolar | ||

| Chloroform | Nonpolar | ||

| Diethyl Ether | Nonpolar | ||

| Toluene | Nonpolar | ||

| Hexanes | Nonpolar | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Dimethylformamide (DMF) | Polar Aprotic | ||

| 5% Aqueous HCl | Acidic | ||

| 5% Aqueous NaOH | Basic |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A range of test solvents (see table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipette or micropipettes

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution against a dark background. A compound is considered soluble if a clear, homogenous solution forms with no visible solid particles.

-

If the compound is not fully dissolved, add another 0.5 mL of solvent and vortex again. Repeat this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: A clear solution is formed.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: Little to no solid appears to dissolve.

-

-

Repeat the procedure for each solvent to be tested.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the qualitative solubility testing of an organic compound.

Caption: Figure 1. A flowchart illustrating the decision-making process for the qualitative solubility analysis of a novel compound.

Conclusion

While specific, published data on the appearance and solubility of this compound is sparse, this guide provides a framework for its systematic and reproducible characterization. The provided experimental protocols are fundamental for any researcher handling this compound, ensuring that subsequent synthetic or biological studies are built upon a solid foundation of well-characterized material. It is imperative for researchers to perform these evaluations to facilitate accurate documentation and successful experimental outcomes.

References

Mass Spectrometry Fragmentation Analysis of 2-Bromo-4-chloro-5-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-4-chloro-5-iodopyridine. Due to the limited availability of public experimental spectra for this specific, highly substituted pyridine derivative, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry for halogenated aromatic and heterocyclic compounds. The information herein is intended to serve as a valuable resource for the identification and characterization of this and structurally related molecules in various research and development settings.

Predicted Mass Spectrum and Isotopic Pattern

The molecular formula for this compound is C₅H₂BrClIN. The presence of three different halogen atoms (bromine, chlorine, and iodine) will result in a complex and highly characteristic isotopic pattern for the molecular ion peak in the mass spectrum.

-

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1.[1][2]

-

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2]

-

Iodine is monoisotopic (¹²⁷I).

Consequently, the molecular ion region will exhibit a cluster of peaks reflecting the various combinations of these isotopes. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Proposed Fragmentation Pathways

Under electron ionization (EI) conditions, the this compound molecule will form a molecular ion (M⁺˙) that is energetically unstable and will undergo fragmentation. The fragmentation is predicted to proceed through several key pathways, primarily involving the sequential loss of halogen radicals and the cleavage of the pyridine ring. Aromatic systems like pyridine are relatively stable, so their molecular ion peaks are often strong.[3][4]

The initial fragmentation is most likely to be the loss of the largest and most labile halogen, iodine, as a radical (I•) due to the weaker C-I bond compared to C-Br and C-Cl bonds. This would be followed by the subsequent loss of bromine and chlorine radicals. Cleavage of the pyridine ring can also occur, often through the loss of neutral molecules like hydrogen cyanide (HCN).

A proposed fragmentation cascade is as follows:

-

Formation of the Molecular Ion: C₅H₂BrClIN + e⁻ → [C₅H₂BrClIN]⁺˙ (Molecular Ion)

-

Primary Fragmentation: Loss of Iodine Radical [C₅H₂BrClIN]⁺˙ → [C₅H₂BrClN]⁺ + I•

-

Secondary Fragmentation: Loss of Bromine Radical [C₅H₂BrClN]⁺ → [C₅H₂ClN]⁺ + Br•

-

Tertiary Fragmentation: Loss of Chlorine Radical [C₅H₂ClN]⁺ → [C₅H₂N]⁺ + Cl•

-

Ring Fission: Loss of Hydrogen Cyanide Fragmentation of the pyridine ring can occur at various stages. For example, the [C₅H₂N]⁺ fragment could lose HCN to form a smaller cationic fragment. [C₅H₂N]⁺ → [C₄H]⁺ + HCN

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss. The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br, ¹²⁷I).

| Proposed Fragment Ion | m/z (calculated) | Proposed Neutral Loss |

| [C₅H₂⁷⁹Br³⁵ClI¹⁴N]⁺˙ | 317 | - |

| [C₅H₂⁷⁹Br³⁵Cl¹⁴N]⁺ | 190 | I• |

| [C₅H₂³⁵Cl¹⁴N]⁺ | 111 | Br• |

| [C₅H₂¹⁴N]⁺ | 76 | Cl• |

| [C₄H]⁺ | 49 | HCN |

Experimental Protocols

The following outlines a general experimental protocol for acquiring the mass spectrum of this compound using an Electron Ionization (EI) source coupled with a mass analyzer.

A. Sample Preparation

-

Dissolve a small amount (a few milligrams) of solid this compound in a suitable volatile solvent, such as dichloromethane or methanol.

-

Ensure the sample is fully dissolved to achieve a concentration appropriate for the instrument's sensitivity.

B. Instrumentation and Data Acquisition

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be utilized.

-

Ionization Source: Electron Ionization (EI) is the recommended method.

-

Ionization Energy: A standard electron energy of 70 eV should be used to induce fragmentation.[5]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their m/z ratio.

-

Sample Introduction:

-

GC-MS: If using a GC, inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Introduce a small amount of the solid sample or a concentrated solution onto the probe, which is then inserted directly into the ion source.[5]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways and isotopic distributions.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation cascade of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-4-chloro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability and storage data for 2-Bromo-4-chloro-5-iodopyridine (CAS No. 1263379-84-3) is publicly available. The following guide is based on information for structurally related halogenated pyridines and general principles of chemical stability. It is intended for informational purposes and should be supplemented by in-house stability studies.

Introduction

This compound is a polysubstituted heterocyclic compound of interest in organic synthesis, particularly as a versatile building block in the development of novel pharmaceutical and agrochemical agents. The distinct electronic and steric properties of the three different halogen substituents on the pyridine ring allow for regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Given its potential applications, a thorough understanding of the stability and optimal storage conditions for this compound is crucial to ensure its chemical integrity, minimize degradation, and guarantee the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways based on data from analogous compounds. Additionally, a detailed experimental protocol for conducting stability studies is provided to assist researchers in generating in-house data.

Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes key physicochemical properties, with some values predicted or inferred from similar compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₅H₂BrClIN | - |

| Molecular Weight | 318.34 g/mol | - |

| Appearance | Likely a solid (e.g., white to off-white or pale yellow crystalline powder) | Analogy to other halopyridines |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate, methanol) and poorly soluble in water.[1] | Analogy to 2-Bromo-5-iodopyridine[1] |

Stability Profile and Degradation Pathways

Halogenated pyridines are known to be sensitive to various environmental factors. The stability of this compound is likely influenced by its susceptibility to light, temperature, moisture, and atmospheric oxygen.

Key Stability Considerations:

-

Light Sensitivity: Halogenated aromatic compounds can undergo photodegradation upon exposure to UV or visible light. This can lead to the cleavage of carbon-halogen bonds, generating radical species and a variety of degradation products.

-

Thermal Stability: Elevated temperatures can accelerate the rate of degradation reactions. While specific data is unavailable, storage at reduced temperatures is a common precaution for complex organic molecules.

-

Hydrolytic Stability: The carbon-halogen bonds on the pyridine ring may be susceptible to hydrolysis, particularly under basic conditions and in the presence of moisture. This would lead to the formation of corresponding hydroxypyridine derivatives.

-

Oxidative Stability: The compound may be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen. This could lead to the formation of N-oxides or other oxidation products.

Potential Degradation Pathways:

Based on the known reactivity of similar compounds, the following degradation pathways are plausible for this compound.

Caption: Plausible degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the stability and purity of this compound, the following storage and handling conditions are recommended based on best practices for similar halogenated heterocyclic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C. | To minimize the rate of potential degradation reactions. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation. |

| Moisture | Store in a dry environment. Keep the container tightly sealed. | To prevent hydrolysis. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocol: Stability Testing

The following is a generalized protocol for conducting a comprehensive stability study of this compound, adapted from established regulatory guidelines for new drug substances.[2][3]

5.1. Objective

To evaluate the stability of this compound under various storage conditions (long-term, accelerated, and stress) and to identify potential degradation products.

5.2. Materials and Equipment

-

This compound (at least one batch)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate vials (e.g., amber glass vials with inert caps)

-

Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, NMR)

-

Forced degradation equipment (e.g., acid, base, oxidizing agent solutions, heat source)

5.3. Experimental Workflow

Caption: Experimental workflow for stability testing.

5.4. Storage Conditions and Testing Frequency

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |

5.5. Stress Testing

Stress testing should be conducted on a single batch to identify likely degradation products and establish the intrinsic stability of the molecule.[2]

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period.

-

Photostability: Expose the compound to a standardized light source as per ICH Q1B guidelines.

-

Humidity Stress: Expose the compound to high humidity (e.g., 75% RH or greater).[2]

-

Hydrolytic Stress: Test the stability in solution across a range of pH values (e.g., acidic, neutral, and basic).

-

Oxidative Stress: Expose the compound in solution to an oxidizing agent (e.g., hydrogen peroxide).

5.6. Analytical Methods

A stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection, should be developed and validated. This method must be capable of separating the intact compound from any degradation products.

5.7. Data Presentation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis. This should include purity data, levels of any identified degradation products, and observations of physical appearance at each time point and storage condition.

Logical Relationships in Synthesis

Caption: Conceptual synthetic workflow for this compound.

Conclusion

This compound is a promising building block for the synthesis of complex molecules in drug discovery and materials science. While specific stability data is lacking, by analogy with other halogenated pyridines, it is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to ensure its long-term stability. The provided guidelines and experimental protocol for stability testing offer a framework for researchers to generate crucial in-house data to support their research and development activities. Adherence to these recommendations will help maintain the quality and reliability of this important synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 2-Bromo-4-chloro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications, the strategic functionalization of polyhalogenated pyridines is a critical step.[1] 2-Bromo-4-chloro-5-iodopyridine is a versatile building block that allows for selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds. The reactivity order follows the trend C-I > C-Br > C-Cl, enabling predictable, regioselective Suzuki-Miyaura coupling.[1] This allows for the introduction of aryl or heteroaryl groups at the C-5 position, while leaving the C-2 bromine and C-4 chlorine available for subsequent transformations. This application note provides a comprehensive protocol for the selective Suzuki coupling at the C-5 position of this compound.

Principle of Regioselectivity

The basis for the selective Suzuki-Miyaura coupling on this compound lies in the differing bond strengths of the carbon-halogen bonds and their corresponding susceptibility to oxidative addition to a palladium(0) catalyst. The C-I bond is the weakest and therefore the most reactive, allowing for selective activation and coupling at the C-5 position under carefully controlled conditions.[1][2] This inherent reactivity difference is the key to achieving high regioselectivity in the coupling reaction.

Data Presentation

The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki coupling at the 5-position of this compound.

Table 1: Reagents for Selective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to ensure the complete consumption of the starting material.[2][3] |

| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[1][2] |

| Base | Activates Boronic Acid | 2.0 - 3.0 | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[1][3][4] |

| Solvent | Reaction Medium | - | Degassed solvents are crucial. Common choices include mixtures like Dioxane/Water or Toluene/Water.[2][3][4] |

Table 2: Representative Reaction Conditions and Expected Yields for Selective C-5 Arylation

| Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 90-98 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |

Note: The yields are based on general knowledge of Suzuki couplings on similar halopyridine substrates and may vary depending on the specific arylboronic acid used.[4]

Experimental Protocol

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-5 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]

-

Base (e.g., K₂CO₃, 2.0 equiv)[2]

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[2]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.[2]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[2]

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]

-

Washing: Combine the organic layers and wash with brine.[2]

-